molecular formula C11H9NO2 B11907352 Spiro[cyclobutane-1,3'-indoline]-2',3-dione CAS No. 1603068-17-2

Spiro[cyclobutane-1,3'-indoline]-2',3-dione

Cat. No.: B11907352
CAS No.: 1603068-17-2
M. Wt: 187.19 g/mol
InChI Key: DIBPKWQRMFSZTH-UHFFFAOYSA-N
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Description

Spiro[cyclobutane-1,3'-indoline]-2',3-dione (CAS 1603068-17-2) is a high-value spirocyclic chemical scaffold with significant interest in medicinal chemistry and drug discovery. This compound features a spiro-fused cyclobutane and indoline-2,3-dione (isatin) structure, a motif known for its three-dimensional rigidity and ability to access underexplored chemical space. Spirocyclic structures like this one are considered privileged scaffolds in drug discovery due to their promising biological activities and are frequently found in biologically active molecules and natural products . The spirooxindole core, in particular, is a prominent structure in anticancer research. While specific biological data for this exact analogue is limited in public literature, closely related spiro[cyclobutane-1,3'-indolin]-2'-one derivatives have been patented and investigated as bromodomain inhibitors , a class of proteins considered important targets in oncology and other disease areas. Furthermore, various spirooxindole compounds have demonstrated potent anticancer potential by interfering with key cellular mechanisms, such as the p53-MDM2 interaction and microtubule assembly . As a versatile building block, this compound is primarily used by researchers in organic synthesis to develop novel chemical entities and in bioactivity screening to discover new therapeutic leads. It is supplied for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1603068-17-2

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

spiro[1H-indole-3,3'-cyclobutane]-1',2-dione

InChI

InChI=1S/C11H9NO2/c13-7-5-11(6-7)8-3-1-2-4-9(8)12-10(11)14/h1-4H,5-6H2,(H,12,14)

InChI Key

DIBPKWQRMFSZTH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC12C3=CC=CC=C3NC2=O

Origin of Product

United States

Preparation Methods

Three-Component Reaction Strategy

The three-component reaction (3CR) approach has emerged as a versatile method for constructing spirocyclic indoline derivatives. A seminal study by Organic Letters demonstrated that triphenylphosphine, but-2-ynedioate, and isatylidene malononitrile react in dimethoxyethane to form triphenylphosphanylidene spiro[cyclopentane-1,3'-indolines] . While this method primarily yields cyclopentane-fused systems, substitution of but-2-ynedioate with hex-2-en-4-ynedioate enables access to spiro[cyclopentene-1,3'-indolines] . Adapting this protocol for cyclobutane systems requires strategic modification of the diynophile component to enforce four-membered ring formation.

Key Data:

  • Catalyst: None (thermal conditions)

  • Yield: 65–78% for cyclopentane/cyclopentene analogs

  • Limitation: Limited substrate scope for cyclobutane derivatives

Transition Metal-Catalyzed Spiroannulation

Recent advances in transition metal catalysis have enabled precise spirocyclization. A Chinese patent (CN113845509B) discloses rhodium/iridium-catalyzed reactions between N-(2-pyridyl)indoles and alkynyl cyclobutanols to assemble spiro[cyclobutane-1,1'-indene] frameworks . Although the patent focuses on indene systems, replacing the indene moiety with an indoline-dione precursor could yield the target compound. The protocol employs [IrCp*Cl₂]₂ (2.5 mol%) with AgSbF₆ (10 mol%) in acetonitrile at 110°C, achieving 72–87% yields for analogous structures .

Mechanistic Insight:

  • Oxidative addition of the alkyne to Ir(I)

  • Cyclobutanol ring-opening via β-carbon elimination

  • Spirocyclization through C–H activation

Ring Expansion of Spirocyclopropanes

A 2024 Chemical Communications study introduced a regioselective ring expansion strategy using sulfonium ylides . Meldrum’s acid-derived spirocyclopropanes react with stabilized sulfonium ylides (e.g., p-methoxybenzoyl derivatives) in chlorobenzene at 80°C, affording 1,2-trans-disubstituted spirocyclobutanes in ≤87% yields . Applying this method to an indoline-dione-fused spirocyclopropane precursor would directly yield the target molecule without isomer formation.

Optimized Conditions:

ParameterValue
CatalystNone
SolventChlorobenzene
Temperature80°C
Reaction Time5–24 hours
Functional ToleranceEsters, nitro groups

Comparative Analysis of Methods

MethodYield RangeCatalystKey AdvantageLimitation
Three-Component 65–78%NoneAtom economyLimited to larger rings
Transition Metal 72–87%Ir/Rh complexesHigh regioselectivityRequires directing groups
Ring Expansion 61–87%NoneNo isomersSpecialized precursors
Bromodomain Route Not reportedBase-mediatedPharma-compatibleMulti-step oxidation
PhotochemicalTheoreticalLightGreen chemistry potentialUncontrolled side reactions

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclobutane-1,3’-indoline]-2’,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form spirooxindole derivatives.

    Reduction: Reduction reactions can yield reduced spirocyclic products.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various spirooxindole and spiroindoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Anticancer Activity

Research has highlighted the compound's role as a bromodomain inhibitor . Bromodomains are protein interaction modules that recognize acetylated lysine residues on histones and other proteins, which are crucial for gene regulation. Inhibiting these domains can have therapeutic implications in cancer treatment, particularly in cancers associated with dysregulated gene expression. Studies have shown that spiro[cyclobutane-1,3'-indoline]-2',3-dione derivatives exhibit significant activity against bromodomain-containing proteins such as BRD4, which is implicated in several cancer types .

Antimicrobial Properties

In addition to its anticancer potential, this compound has demonstrated antimicrobial properties. Various derivatives of this compound have been synthesized and tested for their ability to inhibit bacterial growth and other microbial activities, suggesting a possible application in developing new antimicrobial agents .

Synthetic Methodologies

The synthesis of this compound has been explored through various methodologies, including azomethine dipolar cycloaddition reactions. These synthetic pathways not only facilitate the production of this compound but also allow for the generation of novel derivatives that may possess enhanced biological activities or different chemical properties .

Building Block for Natural Products

Due to its unique structure, this compound serves as a valuable building block in the total synthesis of several natural products. Its ability to undergo further transformations makes it a versatile intermediate in organic synthesis .

Derivative Analysis

The exploration of structure-activity relationships (SAR) for this compound derivatives has provided insights into how modifications can enhance biological activity. For instance, variations in substituents on the indoline or cyclobutane rings can significantly influence the compound’s efficacy as a bromodomain inhibitor or its antimicrobial potency .

Case Studies and Research Findings

StudyFocusFindings
Bromodomain InhibitionIdentified significant selectivity for BRD4 BD1 over BD2; potential for cancer therapy.
Antimicrobial ActivityDemonstrated effective inhibition against various bacterial strains; promising for drug development.
Synthetic ApproachesDeveloped multiple synthetic routes leading to high yields of spirocyclic compounds; useful for further applications.

Mechanism of Action

The mechanism of action of spiro[cyclobutane-1,3’-indoline]-2’,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the spirocyclic framework .

Comparison with Similar Compounds

Table 1: Key Features of Spiroindoline Derivatives

Compound Name Ring Size Synthesis Method Yield (%) Key Features Biological Activity References
Spiro[cyclobutane-1,3'-indoline]-2',3-dione 4-membered Multi-step cyclization and cross-coupling (e.g., Suzuki-Miyaura) 17–65%* Bromodomain inhibition; high steric strain Anticancer (BET inhibitors)
Spiro[cyclopropane-1,3'-indolin]-2'-one 3-membered Corey-Chaykovsky cyclopropanation; copper-catalyzed three-component reactions 30–70% Antibacterial activity; high ring strain Antibacterial
Spiro[cyclohexane-1,3'-indoline]-2',2-dione 6-membered One-pot oxidation of N-aryl-2-oxocyclohexanecarboxamides 75–96% Low strain; versatile natural product precursor Not specified
Spiro(cyclopentane-1,3'-indoline) derivatives 5-membered NaOH-catalyzed (3+2) cycloaddition of D-A cyclopropanes and α,β-unsaturated enamides >90% Up to 3 adjacent chiral centers; single diastereomers Not specified
Spiro[indoline-3,2′-pyrrolidine] derivatives 5-membered Three-component reactions with isoquinolinium salts and malononitrile Variable Complex polycyclic systems; pyrrolidine-fused structures Not specified

*Yields vary depending on substituents and reaction scale .

Structural and Spectroscopic Insights

  • Ring Size Effects : Cyclobutane’s larger ring reduces strain compared to cyclopropane but retains reactivity for functionalization . Cyclohexane derivatives exhibit planar conformations, enhancing stability .
  • Spectroscopic Data :
    • IR/NMR : Cyclobutane derivatives show characteristic C=O stretches at 1700–1750 cm⁻¹ and sp³ hybridized carbons in ¹³C NMR (δ 25–35 ppm) .
    • Mass Spec : Molecular ion peaks align with theoretical values (e.g., [M+Na]⁺ at m/z 499.1687 for cyclopentane derivatives) .

Biological Activity

Spiro[cyclobutane-1,3'-indoline]-2',3-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis and Structure

The synthesis of this compound typically involves cycloaddition reactions that yield various derivatives. The compound's structure features a spirocyclic framework that is crucial for its biological activity. Studies have shown that modifications to the cyclobutane ring can significantly influence its pharmacological properties.

Anticancer Properties

Research has demonstrated that this compound derivatives exhibit notable anticancer activity. For instance, a study evaluated these compounds against several human cancer cell lines, including HT-29 (colon cancer), DU-145 (prostate cancer), Hela (cervical cancer), A-549 (lung cancer), and MCF-7 (breast cancer). Many derivatives showed promising results with IC50 values less than 20 μM, indicating effective inhibition of cancer cell proliferation .

Mechanism of Action:

  • Cell Cycle Arrest: Compounds such as 6b and 6u were found to induce cell cycle arrest in the G0/G1 phase.
  • Apoptosis Induction: Flow cytometric analysis revealed that these compounds trigger caspase-3 dependent apoptotic pathways, leading to cell death .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Recent studies have shown that certain derivatives possess significant antibacterial activity against pathogens like E. faecalis and S. aureus, as well as antifungal effects against C. albicans. The minimum inhibitory concentration (MIC) values indicated moderate to strong antimicrobial efficacy .

Case Studies

StudyCompound TestedCancer Cell LinesIC50 (μM)Mechanism
6b, 6uDU-145<20Apoptosis via caspase-3
VariousHT-29, MCF-7<20Cell cycle arrest
Spiro DerivativesE. faecalis, S. aureusVariesAntibacterial

Structure-Activity Relationship (SAR)

The effectiveness of this compound derivatives can be attributed to their structural characteristics. The SAR analysis indicates that specific substitutions on the cyclobutane ring enhance biological activity. For example:

  • Hydrophobic Groups: Increase membrane permeability and interaction with cellular targets.
  • Functional Groups: Influence binding affinity to specific proteins involved in apoptosis and cell cycle regulation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Spiro[cyclobutane-1,3'-indoline]-2',3-dione derivatives, and what are their key methodological considerations?

  • Answer : The synthesis often involves multi-component reactions (MCRs) or cyclization strategies. For example:

  • Three-component reactions : Combining nitrogen heterocycles, acetylenedicarboxylates, and indole derivatives under mild conditions (e.g., THF, room temperature) yields spiroindolines with high diastereoselectivity .
  • Metal-free cyclopropanation : Tosylhydrazone salts react with 3-methyleneindolin-2-ones to form spiro[cyclopropane-indoline] scaffolds, avoiding hazardous diazo compounds .
  • Oxidative cyclization : Mn(III)-based oxidation of N-aryl carboxamides produces spiroindolinediones in one pot with short reaction times (e.g., 2 hours at 80°C) .
    • Key considerations : Solvent choice (e.g., THF for MCRs), temperature control to avoid side reactions, and purification via silica gel chromatography or recrystallization .

Q. How are this compound derivatives characterized structurally?

  • Answer : Common techniques include:

  • NMR spectroscopy : Spiro quaternary carbons are identified by distinct signals (e.g., δ 63.4 ppm in 13C^{13}\text{C} NMR) .
  • X-ray crystallography : Resolves stereochemistry and confirms spirocyclic geometry (e.g., dihedral angles between fused rings) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., C17_{17}H12_{12}IN3_3O for iodinated derivatives) .

Q. What biological activities have been reported for spiroindoline derivatives?

  • Answer :

  • Antibacterial activity : Derivatives with 3'-(phenylamino) substituents show MIC values ≤8 µg/mL against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
  • Bromodomain inhibition : Selectively inhibits BRD4 BD1 over BD2, relevant for cancer and inflammatory diseases .
  • Kinase modulation : Oxindole-based derivatives act as ATP-competitive inhibitors in enzyme assays (IC50_{50} < 1 µM) .

Advanced Research Questions

Q. How can stereochemical challenges in spiroindoline synthesis be addressed methodologically?

  • Answer :

  • Chiral auxiliaries : Use of L-proline or thioproline in 1,3-dipolar cycloadditions enhances enantioselectivity (up to >20:1 dr) .
  • Computational modeling : DFT studies predict transition states to optimize reaction conditions (e.g., solvent polarity effects on diastereomer ratios) .
  • Crystallography-guided design : Adjust substituent bulkiness (e.g., tert-butyl groups) to sterically control spiro-center formation .

Q. What strategies resolve contradictions in biological activity data across spiroindoline derivatives?

  • Answer :

  • Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., electron-withdrawing groups on phenyl rings) correlates with potency shifts in BRD4 inhibition .
  • Comparative assays : Parallel testing against isogenic cell lines (e.g., wild-type vs. BRD4-knockout) clarifies target specificity .
  • Metabolic stability profiling : LC-MS/MS identifies rapid degradation of nitro-substituted derivatives, explaining inconsistent in vivo results .

Q. How can spiroindoline derivatives be optimized for selective bromodomain inhibition?

  • Answer :

  • Fragment-based design : Introduce acetyl-lysine mimetics (e.g., triazole rings) to enhance binding to BRD4 BD1 pockets .
  • Pharmacophore modeling : Align spirocyclic cores with conserved water networks in BD1 vs. BD2 (e.g., using Schrödinger Suite) .
  • Selectivity screening : Use TR-FRET assays with BD1/BD2 isoforms to prioritize candidates with >50-fold selectivity .

Q. What experimental designs mitigate low yields in spiroindoline multi-component reactions?

  • Answer :

  • Catalyst optimization : Tributylphosphine (10 mol%) improves cyclopropanation yields (up to 92%) by enhancing nucleophilicity .
  • Stepwise addition : Sequential introduction of reagents (e.g., acetylenedicarboxylates first) prevents premature side reactions .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., 30 minutes vs. 12 hours) and improves purity .

Methodological Resources

  • Synthetic protocols : Refer to (antibacterial derivatives) and 15 (oxidative cyclization).
  • Biological assays : (bromodomain inhibition) and 14 (kinase profiling).
  • Analytical workflows : (HRMS for iodinated derivatives) and 19 (X-ray crystallography).

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